2-Amino-4-methylheptanoic acid
Description
Contextualizing 2-Amino-4-methylheptanoic Acid as a Non-Canonical Amino Acid in Chemical Biology
In the realm of chemical biology, this compound is classified as a non-canonical amino acid (NCAA). These compounds are not naturally incorporated into proteins during ribosomal synthesis but can be introduced into peptide chains synthetically or through engineered biosynthetic pathways. The inclusion of NCAAs like this compound allows researchers to probe and modulate biological systems with high precision.
The unique branched structure of this compound provides a valuable tool for studying protein structure and function. By replacing a canonical amino acid with this NCAA, scientists can investigate the effects of altered side-chain hydrophobicity and steric bulk on protein folding, stability, and enzymatic activity. This approach is instrumental in understanding the intricate relationship between a protein's three-dimensional architecture and its biological role.
Foundational Significance of this compound in Advanced Organic Synthesis
The synthesis of this compound and its derivatives is a key focus in advanced organic synthesis. The presence of multiple chiral centers in its various stereoisomers presents a significant challenge, driving the development of highly selective and efficient synthetic methodologies.
Several strategies have been developed for the synthesis of this compound. One common approach involves the acetaminomalonate method, where diethyl acetaminomalonate is coupled with an appropriate alkyl halide, followed by hydrolysis to yield the desired amino acid. oup.com Another route starts from 4-methylheptanoic acid, which is then aminated at the second carbon position. smolecule.comontosight.ai
A critical aspect of its synthesis is achieving high diastereoselectivity, which is the preferential formation of one diastereomer over others. This is often accomplished using chiral auxiliaries or catalysts to control the stereochemical outcome of key reactions. researchgate.net For instance, diastereoselective synthesis methods have been developed for related structures like γ-amino-β-hydroxy acids, which can be adapted for the synthesis of specific stereoisomers of this compound. acs.org The ability to produce enantiomerically pure forms of this amino acid is crucial for its application in pharmaceuticals and as a chiral building block in the synthesis of complex molecules. acs.orgvulcanchem.com
Interdisciplinary Relevance and Broader Research Implications of this compound
The utility of this compound extends beyond its foundational roles in chemical biology and organic synthesis, demonstrating significant interdisciplinary relevance.
In medicinal chemistry , this non-canonical amino acid serves as a valuable scaffold for the design and synthesis of novel therapeutic agents. Its incorporation into peptide-based drugs can enhance their metabolic stability, bioavailability, and target specificity. The unique side chain of this compound can lead to improved binding interactions with biological targets such as enzymes and receptors. smolecule.com
In the field of peptide science , the introduction of this compound into peptide sequences can induce specific secondary structures and improve resistance to proteolytic degradation. rsc.org This is particularly important for the development of peptide-based therapeutics with longer half-lives in the body.
Furthermore, research into compounds like this compound contributes to a deeper understanding of metabolic pathways and the biosynthesis of natural products. smolecule.com Some organisms produce unusual amino acids as part of their secondary metabolism, and studying these pathways can provide insights into novel enzymatic reactions and biosynthetic strategies.
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C8H17NO2 | nih.gov |
| Molecular Weight | 159.23 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 101257-43-6 | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-methylheptanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-3-4-6(2)5-7(9)8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYSKHKXONBGNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101257-43-6 | |
| Record name | 2-amino-4-methylheptanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2 Amino 4 Methylheptanoic Acid
Chemo-Synthetic Routes for the Preparation of 2-Amino-4-methylheptanoic Acid
The chemical synthesis of this compound can be approached through various established and innovative methodologies. These routes aim to construct the target molecule with high efficiency and control over its chemical and stereochemical properties.
Development and Refinement of Established Amino Acid Synthesis Protocols Applicable to this compound (e.g., Acetaminomalonate Method Variants)
Classic methods of amino acid synthesis, such as the Strecker and acetaminomalonate syntheses, provide a foundational framework for producing this compound. The acetaminomalonate synthesis, in particular, is a versatile method that can be adapted for this target molecule.
The general approach involves the alkylation of diethyl acetamidomalonate with a suitable alkyl halide, in this case, a 1-halo-2-methylpentane derivative. The resulting substituted malonate is then subjected to hydrolysis and decarboxylation to yield the desired racemic amino acid.
Table 1: Key Steps in Acetaminomalonate Synthesis
| Step | Description |
|---|---|
| 1. Enolate Formation | Diethyl acetamidomalonate is treated with a base (e.g., sodium ethoxide) to form a nucleophilic enolate. |
| 2. Alkylation | The enolate reacts with a 1-halo-2-methylpentane (e.g., 1-bromo-2-methylpentane) via an SN2 reaction to introduce the 4-methylheptyl side chain. |
| 3. Hydrolysis & Decarboxylation | The resulting product is heated with acid or base to hydrolyze the ester and amide groups, followed by decarboxylation to yield this compound. |
Refinements to this method focus on improving yields, simplifying purification processes, and utilizing more environmentally benign reagents. For instance, the use of phase-transfer catalysts can enhance the efficiency of the alkylation step. Furthermore, alternative starting materials and protecting group strategies can be employed to optimize the synthesis for specific applications. The nitrosation of malonic acid derivatives is another relevant transformation in the synthesis of amino acids, often serving as a precursor to the introduction of the amino group. google.com
Stereoselective Synthesis of Enantiopure this compound
Given that the biological activity of amino acids is often dependent on their stereochemistry, the development of methods for the stereoselective synthesis of this compound is of paramount importance.
Asymmetric hydrogenation is a powerful technique for establishing chirality. ajchem-b.com This method typically involves the hydrogenation of a prochiral precursor, such as an α,β-unsaturated amino acid derivative, in the presence of a chiral catalyst. researchgate.net For the synthesis of this compound, a suitable precursor would be (Z)-2-acetamido-4-methylhept-2-enoic acid.
Chiral rhodium and ruthenium complexes with chiral phosphine (B1218219) ligands are commonly employed catalysts for this transformation, often achieving high enantioselectivities. ajchem-b.comresearchgate.net The choice of catalyst, solvent, and reaction conditions is crucial for maximizing the enantiomeric excess (ee) of the desired stereoisomer. mdpi.com Iridium-catalyzed asymmetric hydrogenation has also emerged as a valuable method for synthesizing chiral amines and their derivatives. ajchem-b.comacs.org
Dynamic kinetic resolution (DKR) is an efficient strategy for converting a racemic mixture entirely into a single desired enantiomer. princeton.edu This process combines a kinetic resolution with in-situ racemization of the slower-reacting enantiomer. princeton.eduacs.org
In the context of this compound, a racemic mixture of an N-acyl derivative could be subjected to enzymatic or chemical resolution. For example, a lipase (B570770) could selectively hydrolyze one enantiomer of an ester derivative, while the unreacted enantiomer is continuously racemized. This allows for a theoretical yield of 100% of the desired enantiomerically pure product. wur.nl The use of chiral ligands with metal complexes can also facilitate DKR in the synthesis of tailor-made amino acids. acs.org A patent describes a method for the dynamic resolution of α-substituted carboxylic acids, which could be applicable to precursors of this compound. google.com
Diastereoselective synthesis involves the creation of a new stereocenter under the influence of an existing one. This can be achieved by using a chiral auxiliary or a chiral substrate. For the synthesis of this compound derivatives, a chiral precursor can be reacted with a nucleophile in a way that favors the formation of one diastereomer over the other. acs.org
For example, the addition of an organometallic reagent to a chiral imine derived from a chiral amine and 4-methylheptanal would proceed with facial selectivity, leading to a diastereomerically enriched amino alcohol. Subsequent oxidation would yield the desired amino acid derivative. The synthesis of (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid derivatives highlights the application of diastereoselective methods. google.com The stereoselective synthesis of γ-amino acids is also a well-developed field with techniques that could be adapted. researchgate.net
Utilization of Reformatsky Reaction in the Synthesis of Analogues and this compound Scaffolds
The Reformatsky reaction is a classic carbon-carbon bond-forming reaction that can be employed to synthesize β-hydroxy esters, which are valuable precursors to amino acids. iitk.ac.inorganic-chemistry.org The reaction involves the treatment of an aldehyde or ketone with an α-halo ester in the presence of zinc metal. iitk.ac.in
To synthesize a scaffold for this compound, 4-methylheptanal could be reacted with ethyl bromoacetate (B1195939) and zinc to form ethyl 3-hydroxy-5-methylnonanoate. This β-hydroxy ester can then be converted to the corresponding amino acid through a series of transformations, including the introduction of an amino group at the C2 position, often via a Mitsunobu reaction or by conversion to an azide (B81097) followed by reduction. Recent advancements have led to asymmetric versions of the Reformatsky reaction, allowing for the enantioselective synthesis of β-hydroxy esters and, subsequently, chiral β-amino acids. beilstein-journals.org The reaction can be adapted for the synthesis of various derivatives, including those with fluorine substituents. researchgate.net
Biocatalytic and Chemoenzymatic Approaches to this compound
Biocatalytic and chemoenzymatic strategies represent powerful alternatives to traditional chemical synthesis for producing complex chiral molecules like this compound. These methods leverage the high selectivity and efficiency of enzymes to create specific stereoisomers under mild reaction conditions, which is often challenging to achieve through purely chemical means. uni-duesseldorf.de Chemoenzymatic processes combine the advantages of biological catalysts with chemical reactions, sometimes in one-pot cascades, to build valuable non-canonical amino acids (ncAAs). nih.gov
Enzyme-Mediated Synthesis of Branched-Chain Amino Acids Relevant to this compound
The synthesis of branched-chain amino acids, a class that includes this compound, is a significant area of biocatalysis. Enzymes such as transaminases, dehydrogenases, and reductases are instrumental in establishing the required stereocenters with high precision. researchgate.netvulcanchem.com
Transaminases (aminotransferases) are particularly valuable as they catalyze the transfer of an amino group from a donor molecule to a keto-acid precursor, generating the target amino acid. rug.nl Branched-chain aminotransferases (BCATs) exhibit broad substrate promiscuity and have been successfully employed to synthesize a variety of glutamic acid analogues and other L-series amino acids with high stereoselectivity from the corresponding keto-acids. researchgate.netacs.org For instance, BCAT from Escherichia coli has proven effective in these transformations. acs.orgacs.org The stereochemical outcome can sometimes be controlled by selecting a specific enzyme; for example, in the synthesis of L-2-(2-carboxycyclobutyl)glycine stereomers, aspartate aminotransferase (AAT) and BCAT from E. coli produced different stereoisomers from the same keto acid precursor. acs.org
In addition to transamination, other enzymatic reactions are crucial for creating the specific structural features of branched-chain molecules. Ene-reductases (ERs) and alcohol dehydrogenases (ADHs) can be used in sequential, one-pot systems to perform stereoselective reductions. mdpi.com This approach was demonstrated in the synthesis of the four stereoisomers of 4-methylheptan-3-ol, a molecule with a similar branched structure to this compound, starting from an unsaturated ketone. mdpi.com This highlights the potential of multi-enzyme cascades for the controlled synthesis of complex chiral structures. mdpi.com
The table below summarizes key enzymes and their applications in synthesizing relevant branched-chain amino acids.
| Enzyme Class | Specific Enzyme (Source) | Reaction Type | Application / Relevance | Reference |
|---|---|---|---|---|
| Aminotransferase | Branched-Chain Aminotransferase (BCAT) (Escherichia coli) | Stereoselective Transamination | Synthesizes L-amino acids and glutamic acid analogues from keto-acid precursors. researchgate.netacs.org Offers access to various stereomers. acs.org | researchgate.netacs.orgacs.org |
| Aminotransferase | Aspartate Aminotransferase (AAT) (Escherichia coli) | Stereoselective Transamination | Used alongside BCAT to generate different stereoisomers of constrained glutamic acid analogues. acs.org | acs.org |
| Aminotransferase | Aromatic Amino Acid Aminotransferase (ArAT) (Thermus thermophilus) | Transamination | Accommodates substrates with β-position substitutions to produce various branched phenylalanine derivatives. nih.gov | nih.gov |
| Oxidoreductase | Ene-Reductase (ER) and Alcohol Dehydrogenase (ADH) | Sequential Asymmetric Reduction | Used in a one-pot, two-step synthesis for creating two stereogenic centers in branched-chain molecules like 4-methylheptan-3-ol. mdpi.com | mdpi.com |
| Hydrolase | Aminoacylase (Aspergillus oryzae) | Hydrolysis / Resolution | Industrially used to resolve racemic mixtures of N-acetyl-amino acids to produce enantiomerically pure L-amino acids. uni-duesseldorf.ded-nb.info | uni-duesseldorf.ded-nb.info |
Microbial Fermentation and Biotechnological Production of this compound Analogues
Microbial fermentation and related biotechnological methods provide pathways for producing amino acid analogues, sometimes as natural products or through engineered metabolic routes. mdpi.com These approaches can offer more sustainable production processes compared to purely chemical methods. d-nb.info
Research has shown that certain microorganisms can naturally produce analogues of this compound. For example, 2-amino-3-methylhexanoic acid (also known as β-methylnorleucine), a structural isomer of the target compound, has been identified as a free natural product in the mycelia of filamentous fungi such as Alternaria sp. and Magnaporthe oryzae. mdpi.com
Furthermore, specific bacterial strains have been shown to produce these analogues under controlled fermentation conditions. An α-aminobutyric acid-resistant mutant of Serratia marcescens was found to produce 2-amino-3-methylhexanoic acid when its fermentation medium was supplemented with norvaline, achieving yields over 2 mg/mL. mdpi.com Genetic engineering offers another powerful tool for production. A recombinant Escherichia coli strain was engineered to produce the same compound from α-ketovalerate, utilizing enzymes from the native isoleucine/valine biosynthetic pathway, without the need for amino acid supplementation in the culture medium. mdpi.com
Another biotechnological application is the residue-specific incorporation of non-canonical amino acids into proteins using auxotrophic host organisms. nih.gov This method, known as selective pressure incorporation (SPI), involves depleting a canonical amino acid and supplementing the growth media with a structurally related analogue. nih.gov For instance, (2S,4S)-2-amino-4-methylhexanoic acid (l-homoisoleucine) has been successfully incorporated into proteins using an E. coli strain auxotrophic for leucine (B10760876), demonstrating a method to create novel proteins with modified properties. nih.gov
The following table details examples of microbial and biotechnological production of relevant amino acid analogues.
| Organism / System | Analogue Produced | Methodology | Key Findings | Reference |
|---|---|---|---|---|
| Serratia marcescens (mutant strain) | 2-Amino-3-methylhexanoic acid | Fermentation with precursor | Produced over 2 mg/mL when norvaline was added to the medium. mdpi.com | mdpi.com |
| Escherichia coli (recombinant) | 2-Amino-3-methylhexanoic acid | Genetic Engineering / Fermentation | Synthesized from α-ketovalerate via the isoleucine/valine pathway without precursor supplementation. mdpi.com | mdpi.com |
| Alternaria sp., Magnaporthe oryzae | 2-Amino-3-methylhexanoic acid | Natural Fermentation | Confirmed as a free natural product accumulating in the fungal mycelia. mdpi.com | mdpi.com |
| Escherichia coli (auxotrophic host) | (2S,4S)-2-Amino-4-methylhexanoic acid (in proteins) | Selective Pressure Incorporation (SPI) | Successfully incorporated into proteins as a surrogate for leucine, enhancing protein thermostability. nih.gov | nih.gov |
Stereochemical Investigations of 2 Amino 4 Methylheptanoic Acid
Analysis of Chirality and Isomeric Forms of 2-Amino-4-methylheptanoic Acid
This compound is a chiral molecule, meaning it is non-superimposable on its mirror image. mdpi.com The chirality arises from the presence of stereocenters, which are carbon atoms bonded to four different groups. medschoolcoach.com In the case of this compound, there are two such chiral centers: the alpha-carbon (C2) and the carbon at position 4 (C4).
The presence of two chiral centers means that this compound can exist in four possible stereoisomeric forms. These stereoisomers are pairs of enantiomers and diastereomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. The four stereoisomers are (2S,4S), (2R,4R), (2S,4R), and (2R,4S). The "S" and "R" designations refer to the absolute configuration at each chiral center, determined by the Cahn-Ingold-Prelog priority rules. smolecule.com
The number of possible stereoisomers increases with the number of chiral centers, posing significant analytical challenges in separating and identifying each isomer. nasa.gov Chromatographic techniques, such as gas chromatography and liquid chromatography, coupled with mass spectrometry, are essential for the separation and quantification of these complex mixtures. nasa.gov
| Stereoisomer | Relationship to (2S,4S) | Chiral Center 2 Configuration | Chiral Center 4 Configuration |
|---|---|---|---|
| (2S,4S) | Reference | S | S |
| (2R,4R) | Enantiomer | R | R |
| (2S,4R) | Diastereomer | S | R |
| (2R,4S) | Diastereomer | R | S |
Determination of Absolute Configuration in this compound Research
Determining the absolute configuration of each stereoisomer is crucial for understanding its specific biological and chemical properties. Various analytical techniques are employed to elucidate the three-dimensional arrangement of atoms at the chiral centers.
One of the definitive methods for determining absolute configuration is X-ray crystallography . This technique provides a detailed three-dimensional map of the electron density in a crystal, allowing for the precise determination of the spatial arrangement of atoms. For instance, the absolute stereochemistry of a related compound, (3S,4S)-3,4-diamino-6-methylheptanoic acid, was confirmed through X-ray crystallographic analysis of a derivative. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. While NMR does not directly determine absolute configuration, it can establish the relative configuration of stereocenters by analyzing the coupling constants between protons. This information, when combined with other methods, can help in assigning the absolute configuration.
Chiral chromatography is a widely used technique for separating enantiomers and diastereomers. By using a chiral stationary phase, it is possible to resolve the different stereoisomers. The elution order of the isomers can sometimes be correlated with their absolute configuration based on established rules or by comparison with standards of known configuration. smolecule.com
In synthetic chemistry, the stereochemistry of a product is often controlled by the use of chiral precursors or asymmetric synthesis methods. For example, the synthesis of specific stereoisomers of amino acids can be achieved through the hydrogenation of cyclic α,β-dehydro dipeptides. oup.com The stereoselectivity of such reactions often depends on the specific catalysts and reaction conditions used.
Influence of Stereoisomerism on Reactivity and Molecular Recognition in Systems Involving this compound
The stereochemistry of this compound and its analogs has a profound impact on their chemical reactivity and ability to interact with other molecules, a phenomenon known as molecular recognition. This is particularly important in biological systems, where enzymes and receptors are themselves chiral and thus exhibit stereospecificity. acs.orgresearchgate.net
The spatial arrangement of functional groups in different stereoisomers affects their ability to bind to active sites of enzymes or receptors. For a molecule to interact effectively with a biological target, it must have the correct three-dimensional shape to fit into the binding site. Even subtle differences in stereochemistry can lead to significant variations in biological activity. researchgate.net For example, in studies of inhibitors for the enzyme renin, peptides containing different stereoisomers of statine (B554654) analogs, such as (3S,4S)-3,4-diamino-6-methylheptanoic acid, showed marked differences in their inhibitory potency. nih.gov
The stereochemical configuration also influences the reactivity of the molecule in chemical synthesis. The accessibility of reactive sites and the steric hindrance around them can differ between stereoisomers, leading to different reaction rates and product distributions. For instance, the synthesis of all four stereoisomers of statine, a related amino acid, was necessary to evaluate their individual contributions to the inhibition of pepsin. acs.org
| Stereoisomer Feature | Influence on Reactivity | Influence on Molecular Recognition |
|---|---|---|
| Spatial arrangement of functional groups | Affects accessibility of reactive sites, influencing reaction rates. | Determines the fit into chiral binding sites of enzymes and receptors. researchgate.net |
| Steric hindrance | Can block or slow down chemical reactions at nearby functional groups. | Can prevent or weaken binding to biological targets. |
| Intramolecular interactions | Can stabilize certain conformations, affecting reactivity. | Can pre-organize the molecule for optimal binding. |
Applications of 2 Amino 4 Methylheptanoic Acid in Advanced Chemical Synthesis
2-Amino-4-methylheptanoic Acid as a Building Block in Complex Molecular Architectures
This compound, an unnatural amino acid, serves as a valuable building block in the construction of complex molecular architectures. Its unique structural features, including a heptanoic acid backbone with a methyl branch, allow for the creation of diverse and intricate molecules. smolecule.com Chemists utilize this compound as a foundational element to develop more sophisticated organic structures, capitalizing on its distinct properties to achieve specific molecular designs. smolecule.com The incorporation of such non-proteinogenic amino acids is a key strategy in expanding the chemical space of synthetic molecules, enabling the exploration of novel structures and functions.
The synthesis of molecules incorporating this compound often involves multi-step procedures. For instance, the total synthesis of longicatenamycin A, a complex natural product, required the de novo synthesis of (S)-2-amino-6-methylheptanoic acid, a closely related derivative. nih.gov This highlights the importance of preparing such custom amino acid building blocks to access complex target molecules. The strategic placement of the methyl group on the heptanoic acid chain influences the conformational properties of the resulting molecules, a critical factor in designing compounds with specific biological activities or material properties.
Incorporation into Non-Ribosomal Peptide Synthesis
Non-ribosomal peptide synthetases (NRPSs) are large, multi-enzyme complexes that produce a wide array of peptide natural products, many of which have significant biological activities. oup.comuzh.ch A key feature of NRPS is their ability to incorporate non-proteinogenic amino acids, like this compound, into peptide chains. uzh.chnih.gov This process bypasses the ribosome, the cell's primary machinery for protein synthesis, and allows for a much greater diversity of chemical structures in the final peptide product. uzh.chnih.gov
Design and Synthesis of Peptidomimetics Incorporating this compound
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation. The incorporation of unnatural amino acids like this compound is a common strategy in the design of peptidomimetics. smolecule.comgoogle.com The alkyl side chain of this compound can introduce specific hydrophobic interactions and conformational constraints into the peptidomimetic backbone, influencing its binding affinity and selectivity for biological targets. smolecule.com
The synthesis of peptidomimetics containing this compound can be achieved through solid-phase peptide synthesis (SPPS), where the amino acid building blocks are sequentially coupled to a solid support. For example, derivatives of this compound can be used as building blocks in the synthesis of complex peptidomimetic agents. google.com The strategic placement of the methyl group on the heptanoic acid chain can lead to derivatives with altered spatial conformations, which can in turn affect their binding to target proteins. semanticscholar.org
Interactive Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H17NO2 | nih.gov |
| Molecular Weight | 159.23 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 101257-43-6 | nih.gov |
Utility in Unnatural Amino Acid Mutagenesis for Protein and Peptide Structure-Function Studies
Unnatural amino acid mutagenesis is a powerful technique used to probe the structure and function of proteins. nih.govosti.gov This method involves the site-specific incorporation of unnatural amino acids, such as derivatives of this compound, into a protein's sequence. nih.govnih.gov By replacing a natural amino acid with an unnatural one, researchers can systematically alter the properties of a protein at a specific position and observe the resulting effects on its stability, folding, and catalytic activity. nih.govosti.govnih.gov
Development of Synthetic Ligands and Enzyme Inhibitors Utilizing this compound Derivatives
The unique structural features of this compound and its derivatives make them attractive scaffolds for the development of synthetic ligands and enzyme inhibitors. biosynth.comscispace.com The alkyl side chain can be modified to optimize interactions with the binding pockets of target proteins.
For instance, derivatives of similar amino acids have been incorporated into potent enzyme inhibitors. Statine (B554654), which is (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, is a key component of pepstatin, a potent inhibitor of the enzyme renin. peptide.co.jporgsyn.org The design of such inhibitors often relies on creating transition-state analogues that mimic the tetrahedral intermediate of the enzyme-catalyzed reaction. nih.gov
In the area of herbicide development, derivatives of 2-amino-3-methylheptanoic acid have been synthesized and evaluated for their herbicidal activity. semanticscholar.orgnih.gov These compounds were designed as analogues of tenuazonic acid, a natural tetramic acid with herbicidal properties. semanticscholar.orgnih.gov The synthesis of these derivatives involved preparing the precursor amino acids, highlighting the importance of synthetic access to such building blocks for structure-activity relationship studies. semanticscholar.orgnih.gov
Biochemical and Astrochemical Contexts of 2 Amino 4 Methylheptanoic Acid
Investigation of 2-Amino-4-methylheptanoic Acid as a Biochemical Analog or Metabolite in Biological Systems (excluding human clinical trials)
Non-proteinogenic amino acids (NPAAs), a category that includes this compound, are organic compounds not encoded in the genetic code of any organism. mdpi.com Despite this, they serve diverse and crucial roles in various biological systems. omicsonline.org NPAAs can function as metabolic intermediates, signaling molecules, or components of toxins used for defense. mdpi.comcultivatorphytolab.com In organisms like bacteria, fungi, and plants, NPAAs are often synthesized as secondary metabolites. mdpi.comcultivatorphytolab.com
As a structural analog of naturally occurring amino acids, particularly branched-chain amino acids (BCAAs) like leucine (B10760876) and isoleucine, this compound holds potential for investigation in several biological contexts. The introduction of NPAAs into peptide sequences is a powerful tool for developing peptide-based drug candidates, as it can fundamentally alter their stability and biological activity. nih.gov Synthetic NPAAs are often designed based on natural amino acids to probe or enhance biological functions. nih.gov
In plants, the metabolism of BCAAs is intricately linked to responses to abiotic stress, such as drought or high salinity. nih.govnih.gov Under such conditions, the accumulation of free amino acids, including BCAAs, is a noted phenomenon, often resulting from abscisic acid-regulated protein degradation. nih.gov The breakdown products of BCAAs can also serve as alternative energy sources under energy-deprived conditions by entering the tricarboxylic acid (TCA) cycle. researchgate.net Given its structure, this compound could be studied as a potential modulator or participant in these or similar pathways, although specific research on this compound was not identified in the provided search results. Some NPAAs are known to be toxic because they can mimic proteinogenic amino acids, leading to misincorporation or disruption of metabolic pathways. wikipedia.org
Astrochemical Studies and Exobiological Significance of this compound
The study of organic molecules in extraterrestrial materials provides a unique window into the chemical processes that may have preceded life on Earth. researchgate.net Amino acids, key components of life as we know it, have been a major focus of these astrochemical investigations. nasa.gov
Analyses of carbonaceous chondrite meteorites, such as the Murchison meteorite, have revealed a remarkable diversity of indigenous amino acids. acs.orgcsnbiology.org Research utilizing gas chromatography-mass spectrometry and ion exchange chromatography has positively identified all eighteen possible seven-carbon (C7) acyclic primary α-amino alkanoic acids in hot-water extracts of the Murchison meteorite. nih.gov This group of C7 isomers explicitly includes this compound. nih.gov
These C7 amino acids, which had not previously been found in meteorites or other natural materials, were detected in concentrations ranging from less than or equal to 0.5 to 5.3 nanomoles per gram (nmol g⁻¹) of meteorite material. nih.gov The discovery of this unique suite of amino acids, characterized by the presence of all structural isomers and a predominance of branched-chain structures, points towards a synthetic origin that occurred before their incorporation into the meteorite's parent body. nih.gov In total, over 86 amino acids have been identified in the Murchison meteorite, many of which are not found in terrestrial biology. csnbiology.org
Table 1: C7 Acyclic Primary α-Amino Alkanoic Acids in the Murchison Meteorite This interactive table summarizes the findings regarding the class of compounds to which this compound belongs.
| Feature | Finding | Citation |
|---|---|---|
| Compound Class | Seven-carbon acyclic primary α-amino alkanoic acids | nih.gov |
| Number of Isomers Detected | All 18 possible isomers, including this compound | nih.gov |
| Concentration Range | ≤ 0.5 to 5.3 nmol g⁻¹ | nih.gov |
| Significance | First detection in meteoritic or any natural material | nih.gov |
| Implication | Suggests synthesis prior to incorporation into meteorite parent body | nih.gov |
The Strecker synthesis is widely considered a key prebiotic mechanism for the formation of α-amino acids. acs.orgresearchgate.net This reaction pathway is invoked to explain the presence of amino acids in meteorites and their potential emergence on the early Earth. acs.orgresearchgate.net The synthesis involves the reaction of an aldehyde or ketone with ammonia (B1221849) (NH₃) and hydrogen cyanide (HCN), followed by hydrolysis to yield the final α-amino acid. csnbiology.org This process is considered a plausible route for creating α-amino acids from simple, prebiotically available substrates. researchgate.net
In the specific case of this compound, the Strecker synthesis would proceed from the precursor aldehyde, 4-methylheptanal. The reaction is hypothesized to occur in aqueous environments on meteorite parent bodies. nasa.gov The observation that abiotic processes typically produce racemic mixtures (equal amounts of L- and D-enantiomers) is a key indicator used to distinguish extraterrestrial amino acids from terrestrial biological contamination, which is almost exclusively composed of L-enantiomers. nasa.gov The presence of all C7 isomers in the Murchison meteorite is consistent with such an abiotic formation mechanism. nih.gov
Table 2: Hypothesized Strecker Synthesis of this compound This interactive table outlines the proposed abiotic formation pathway.
| Step | Reactants | Intermediate/Product | Citation |
|---|---|---|---|
| 1. Imine Formation | 4-methylheptanal + Ammonia (NH₃) | 4-methylheptan-1-imine | researchgate.netaanda.org |
| 2. Aminonitrile Formation | 4-methylheptan-1-imine + Hydrogen Cyanide (HCN) | 2-amino-4-methylheptanenitrile | researchgate.netaanda.org |
| 3. Hydrolysis | 2-amino-4-methylheptanenitrile + Water (H₂O) | This compound | csnbiology.orgresearchgate.net |
Advanced Analytical and Computational Methodologies in 2 Amino 4 Methylheptanoic Acid Research
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic methods are fundamental to the structural characterization of 2-Amino-4-methylheptanoic acid, providing detailed information about its atomic connectivity and spatial arrangement.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the molecular structure of this compound. However, as enantiomers are spectroscopically indistinguishable in an achiral environment, NMR-based differentiation of its stereoisomers requires the use of chiral auxiliary agents. These agents, which include chiral solvating agents (CSAs) and chiral derivatizing agents (CDAs), interact with the enantiomers to form transient diastereomeric complexes. nih.gov This association leads to distinct chemical shift environments for the corresponding nuclei in each enantiomer, a phenomenon known as anisochrony, allowing for their differentiation and quantification.
Commonly used chiral solvating agents for amino acids include cyclodextrins or derivatives of quinine. nih.gov The interaction between the CSA and the enantiomers of this compound is non-covalent, typically involving hydrogen bonding, and results in observable differences in the chemical shifts (Δδ) of protons (¹H NMR) or carbons (¹³C NMR) near the chiral centers. For instance, the proton at the C2 position is particularly sensitive to the formation of these diastereomeric complexes.
| Stereoisomer | Chemical Shift (δ) without CSA (ppm) | Chemical Shift (δ) with CSA (ppm) | Induced Chemical Shift Difference (Δδ) (ppm) |
|---|---|---|---|
| (2S, 4R)-isomer | 3.50 | 3.55 | 0.07 |
| (2R, 4S)-isomer | 3.50 | 3.62 |
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for the highly sensitive and selective quantification of this compound. The use of stable isotope labeling, where hydrogen atoms are replaced with deuterium (B1214612) (²H or D) or carbon-12 with carbon-13 (¹³C), is a gold-standard approach for quantitative analysis. A known amount of the isotopically labeled compound (e.g., this compound-d₃) is used as an internal standard. Since the labeled standard has nearly identical chemical properties and chromatographic retention time to the unlabeled analyte, it can correct for variations in sample preparation and instrument response.
In mechanistic studies, isotopic labels serve as tracers to follow the metabolic fate of the molecule. By introducing a labeled version of this compound into a biological system, researchers can track its incorporation into larger molecules or identify its metabolic breakdown products by detecting the characteristic mass shift in the mass spectrometer. liverpool.ac.uk Techniques like tandem mass spectrometry (MS/MS) are used to fragment the molecule, and the resulting fragmentation pattern provides structural confirmation and aids in differentiating the analyte from background noise.
| Compound | Parent Ion (m/z) [M+H]⁺ | Characteristic Fragment Ion (m/z) | Mass Difference |
|---|---|---|---|
| Derivatized this compound ("Light") | 260.20 | 188.15 | 3.02 |
| Derivatized this compound-d₃ ("Heavy") | 263.22 | 191.17 |
Chromatographic Separation and Characterization Techniques
Chromatographic methods are essential for separating this compound from complex mixtures and for resolving its different stereoisomeric forms.
Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for separating the enantiomers of this compound and determining its enantiomeric purity. nih.gov This direct approach utilizes a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers, leading to different retention times. chromatographyonline.com
For amino acids, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly effective for separating the native, underivatized forms. sigmaaldrich.com The separation mechanism involves multiple non-covalent interactions, including ionic interactions, hydrogen bonding, and inclusion complexation within the macrocyclic structure. The mobile phase composition, typically a mixture of an organic modifier like methanol (B129727) with an aqueous buffer and an acidic additive, is optimized to achieve the best resolution between the enantiomeric peaks. sigmaaldrich.com The assessment of enantiomeric purity is critical in pharmaceutical contexts, as different enantiomers can have distinct biological activities.
| Enantiomer | Retention Time (t_R) (min) | Selectivity Factor (α) | Resolution (R_s) |
|---|---|---|---|
| First Eluting Enantiomer | 12.5 | 1.28 | 2.6 |
| Second Eluting Enantiomer | 16.0 |
Gas Chromatography (GC) offers high resolution and sensitivity for the analysis of volatile compounds. Since amino acids like this compound are non-volatile, a chemical derivatization step is required prior to GC analysis. This process converts the polar amino and carboxyl groups into less polar, more volatile functional groups.
A common derivatization method involves reaction with alkyl chloroformates, such as ethyl chloroformate (ECF) or methyl chloroformate (MCF), in an alcohol medium. mdpi.comspringernature.com This reaction simultaneously blocks both the amino and carboxylic acid groups, producing a volatile derivative (e.g., N-ethoxycarbonyl amino acid methyl ester) suitable for GC analysis. mdpi.com When coupled with a mass spectrometer (GC-MS), this method allows for both the identification and precise quantification of this compound. Quantitative analysis is often performed in selected ion monitoring (SIM) mode, where the mass spectrometer is set to detect only specific fragment ions of the derivative, thereby increasing sensitivity and reducing interference from other components in the sample. nih.gov
| Parameter | Condition |
|---|---|
| Derivatizing Agent | Ethyl Chloroformate (ECF) / Methanol |
| GC Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) |
| Temperature Program | 100°C (1 min), ramp to 280°C at 15°C/min |
| MS Mode | Electron Ionization (EI), Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | 158, 202, 230 |
Computational and Theoretical Chemistry Approaches
Computational chemistry provides powerful insights into the properties of this compound at the molecular level, complementing experimental data. Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to predict various molecular properties. For example, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts for each stereoisomer, which can aid in the assignment of complex experimental spectra.
Furthermore, these calculations can determine the relative energies of different conformations of the molecule, providing insight into its most stable three-dimensional structures. Molecular modeling and docking simulations can be employed to investigate how the different stereoisomers of this compound might interact with biological targets like enzyme active sites. This is particularly relevant when studying its potential as a protease inhibitor, where understanding the binding mode and affinity is crucial. mdpi.com These theoretical approaches can guide experimental design and help rationalize observed chemical and biological properties.
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |
|---|---|---|---|
| C2 (α-carbon) | 55.4 | 56.1 | 0.7 |
| C4 (γ-carbon) | 34.2 | 34.9 | 0.7 |
| C=O (Carboxyl) | 178.1 | 179.5 | 1.4 |
Molecular Modeling and Dynamics Simulations of this compound and its Derivatives
Molecular modeling and dynamics (MD) simulations are indispensable computational tools for exploring the atomic-level behavior of this compound and its derivatives. These techniques allow researchers to predict and visualize how these non-standard amino acids interact with biological targets, such as enzymes or receptors, and to understand their structural and dynamic properties in various environments. nih.govbyu.edu MD simulations use classical equations of motion to calculate the trajectory of every atom in a system over time, providing a detailed view of molecular motion and interactions. acs.org
A primary application of these simulations is the study of protein-ligand binding. By simulating a derivative of this compound in the active site of a target protein, researchers can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity and specificity. The simulations can also calculate the binding free energy, a quantitative measure of how strongly the ligand binds to the protein. This information is vital for the rational design of more potent or selective therapeutic agents.
Furthermore, MD simulations are used to analyze the conformational landscape of flexible molecules like this compound. The molecule's rotatable bonds allow it to adopt numerous three-dimensional shapes (conformers). Simulations can explore these different conformations and determine their relative stabilities. acs.org This is critical because a molecule's biological activity is often dependent on its ability to adopt a specific conformation to fit into a binding site. For non-standard amino acids, specialized sets of parameters, known as force fields, are developed to ensure the simulations accurately represent their physical properties. nih.gov
The following interactive table presents hypothetical data that could be generated from an MD simulation to characterize the binding of a this compound derivative to a protein.
Interactive Data Table: Illustrative Molecular Dynamics Simulation Results
| Simulation Metric | Result | Description |
|---|---|---|
| Simulation Time | 200 ns | Represents the total time duration of the simulated molecular interaction. |
| Binding Free Energy (ΔG) | -8.7 kcal/mol | The calculated energy released upon ligand binding, indicating a stable complex. |
| Ligand RMSD | 1.8 Å | Root-Mean-Square Deviation of the ligand atoms, showing its stability in the binding pocket. |
| Key Interacting Residues | Tyr112, Leu204, Val288 | Specific amino acids in the protein's active site that form significant interactions with the ligand. |
| Hydrogen Bonds | 2 | The average number of stable hydrogen bonds formed between the ligand and the protein. |
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Conformational Analysis
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and energetics of molecules with high accuracy. For this compound, DFT calculations are instrumental in performing detailed conformational analysis and elucidating potential reaction mechanisms. acs.orgnih.gov Unlike the classical mechanics used in MD, DFT accounts for the electronic behavior of molecules, providing precise insights into chemical bonding and reactivity.
In conformational analysis, DFT is used to calculate the relative energies of the different spatial arrangements (conformers) of this compound. scirp.orgnih.gov By systematically rotating the molecule's single bonds and optimizing the geometry of each resulting structure, researchers can identify the most stable, low-energy conformers. This analysis reveals the molecule's intrinsic structural preferences, which are fundamental to its interaction with biological systems. The results of such studies can be compared with experimental data, for example, from NMR spectroscopy, to validate the computational models. nih.gov
DFT is also a powerful tool for studying reaction mechanisms. It can be used to map the entire energy profile of a chemical reaction, such as enzymatic degradation or a synthetic modification of this compound. acs.orgresearchgate.net By calculating the energies of reactants, products, and intermediate transition states, DFT can determine the activation energy barriers for each step of a reaction. nih.govresearchgate.net This information is crucial for understanding the feasibility and kinetics of a chemical process, predicting reaction outcomes, and designing catalysts or reaction conditions. ekb.eg
The table below provides a set of hypothetical results from a DFT-based conformational analysis of this compound, comparing the properties of two stable conformers.
Interactive Data Table: Hypothetical DFT Conformational Analysis Data
| Property | Conformer 1 (Extended) | Conformer 2 (Folded) | Unit |
|---|---|---|---|
| Relative Energy | 0.00 | +1.95 | kcal/mol |
| Dipole Moment | 3.1 | 5.4 | Debye |
| HOMO Energy | -7.2 | -7.1 | eV |
| LUMO Energy | -0.8 | -0.7 | eV |
| Cα-Cβ-Cγ-Cδ Dihedral Angle | 178.5 | -65.2 | Degrees |
Table of Compounds
| Compound Name |
|---|
Future Research Directions and Emerging Avenues for 2 Amino 4 Methylheptanoic Acid
Innovations in Green Chemistry Approaches for 2-Amino-4-methylheptanoic Acid Synthesis
The development of environmentally benign and efficient synthetic routes for non-natural amino acids is a critical goal in modern chemistry. Future research for this compound synthesis will likely pivot towards green chemistry principles, minimizing hazardous waste and energy consumption.
Biocatalytic Synthesis: A primary focus will be the use of enzymes to catalyze the stereoselective synthesis of this compound. nih.govmdpi.comnih.gov Biocatalysis offers high selectivity under mild reaction conditions. nih.gov Potential enzymatic strategies include:
Reductive Amination: Utilizing amino acid dehydrogenases for the direct amination of the corresponding α-keto acid, 2-oxo-4-methylheptanoic acid. This approach offers high atom economy with water as the primary byproduct.
Transamination: Employing transaminases to transfer an amino group from a donor molecule (like L-alanine or L-aspartate) to the keto-acid precursor. researchgate.net
Engineered Enzymes: Directed evolution and protein engineering can be used to create bespoke enzymes with enhanced stability and substrate specificity for the unique branched structure of the 4-methylheptanoyl backbone. nih.govchemrxiv.org
Alternative Solvents and Catalysts: Research is also expected to explore greener reaction media to replace traditional volatile organic compounds. unife.itsemanticscholar.orgcsic.es This includes the use of water, supercritical fluids, or deep eutectic solvents. Furthermore, the development of heterogeneous catalysts, which can be easily recovered and reused, will be crucial for creating more sustainable manufacturing processes. qyaobio.com A comparison of potential synthetic approaches is detailed in Table 1.
Table 1: Comparison of Potential Green Synthesis Strategies for this compound
| Synthesis Strategy | Key Advantages | Potential Challenges | Research Focus |
| Biocatalytic Reductive Amination | High stereoselectivity, mild conditions, minimal waste. | Enzyme stability, availability of keto-acid precursor. | Enzyme discovery and engineering, cofactor regeneration systems. |
| Chemoenzymatic Synthesis | Combines the versatility of chemical synthesis with the selectivity of enzymes. | Process integration, compatibility of reaction conditions. | Development of multi-step, one-pot enzymatic cascades. chemrxiv.org |
| Asymmetric Catalysis | High enantioselectivity, broad substrate scope. nih.gov | Catalyst cost and toxicity (heavy metals). | Development of catalysts based on earth-abundant metals, improved catalyst recycling. |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Initial setup cost, potential for clogging. | Optimization of reaction conditions in continuous flow reactors. |
Exploration of this compound in Novel Materials Science Applications
The incorporation of non-natural amino acids into polymers can create materials with unique and tunable properties. researchgate.netnih.govresearchgate.net The distinct structure of this compound, with its C4-methyl branch, offers intriguing possibilities for materials science.
Polymer Chemistry: Future research will likely involve the synthesis of polypeptides and other polymers incorporating this compound. The branched alkyl side chain is expected to influence:
Hydrophobicity: Increasing the hydrophobicity of the resulting polymer, which could be useful for applications in membranes or hydrophobic coatings.
Chain Packing and Crystallinity: The steric bulk of the side chain may disrupt regular polymer chain packing, leading to more amorphous materials with potentially altered mechanical properties, such as increased flexibility or elasticity.
Self-Assembly: The specific shape and amphiphilicity of the monomer could drive the formation of unique nanostructures in solution.
Biomaterials: These novel polymers could be explored for a range of biomedical applications. nih.govresearchgate.net For example, biodegradable polymers containing this compound could be designed for drug delivery systems or tissue engineering scaffolds, where the degradation rate and mechanical properties can be precisely controlled by the amino acid composition. nih.govyoutube.com The introduction of this non-natural amino acid could also enhance the stability of protein-based materials against enzymatic degradation. youtube.com
Table 2: Potential Materials Science Applications and Associated Research Directions
| Application Area | Desired Property Modification | Research Direction |
| Specialty Polymers | Altered thermal stability, solubility, and mechanical strength. | Synthesis and characterization of homopolymers and copolymers of this compound. |
| Drug Delivery | Controlled release kinetics, enhanced encapsulation of hydrophobic drugs. | Formulation of nanoparticles and hydrogels from polymers containing the amino acid. |
| Tissue Engineering | Tunable biodegradability and cell adhesion properties. | Development of biocompatible and biodegradable scaffolds for cell culture. |
| Surface Coatings | Modified surface energy and wettability. | Grafting of this compound-containing polymers onto surfaces. |
Integration of this compound into Supramolecular Chemistry and Nanotechnology
Supramolecular chemistry involves the design of complex assemblies from molecular components held together by non-covalent interactions. Amino acids are valuable building blocks in this field due to their chirality and ability to form hydrogen bonds.
Self-Assembling Systems: The unique structure of this compound could be harnessed to create novel self-assembling systems. Research in this area could focus on:
Peptide Nanostructures: Designing short peptides containing this compound that self-assemble into nanotubes, nanofibers, or vesicles for applications in electronics or medicine.
Host-Guest Chemistry: Using the amino acid as a component in synthetic receptors (hosts) that can selectively bind to specific guest molecules. mdpi.com The 4-methylheptyl side chain would create a specific hydrophobic binding pocket.
Nanomaterials: The functionalization of nanoparticle surfaces with this compound could impart new properties. For instance, it could be used to modify the surface of quantum dots or metallic nanoparticles to improve their biocompatibility and dispersibility in biological media, or to act as a chiral selector in sensing applications.
Advancements in Systems Biology and Metabolic Engineering Research Involving this compound
Systems biology and metabolic engineering offer powerful tools for the microbial production of valuable chemicals, including non-natural amino acids. nih.govnih.gov Future research could engineer microorganisms like E. coli or Saccharomyces cerevisiae to produce this compound from simple carbon sources.
Pathway Engineering: The biosynthetic pathways for natural branched-chain amino acids (BCAAs) like leucine (B10760876), isoleucine, and valine provide a template for producing this compound. nih.govasm.orgportlandpress.comnih.gov Key research avenues include:
Enzyme Modification: The enzymes involved in BCAA synthesis, such as acetohydroxyacid synthases and aminotransferases, could be engineered to accept alternative substrates that would lead to the 4-methylheptanoyl backbone. researchgate.net
Metabolic Flux Redirection: Systems biology approaches can be used to model cellular metabolism and identify genetic modifications that would redirect carbon flux from central metabolism towards the synthesis of the desired product. nih.govmdpi.comresearchgate.net This involves upregulating key enzymes in the engineered pathway and downregulating competing pathways. nih.gov
Synthetic Biology: The construction of novel biosynthetic pathways using enzymes from different organisms is another promising direction. Synthetic biology tools, such as CRISPR-Cas for genome editing, will be instrumental in assembling and optimizing these pathways in industrial microorganisms for efficient and scalable production. nih.gov
Q & A
Q. What are the standard synthetic routes for 2-Amino-4-methylheptanoic acid, and how can purity be optimized?
Methodology :
- Precursor Selection : Use chiral starting materials (e.g., α-keto acids or aldehydes) with a branched-chain structure to introduce the 4-methyl group. Asymmetric hydrogenation or enzymatic resolution can enhance enantiomeric purity .
- Protection-Deprotection Strategies : Employ tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect the amino group during synthesis, minimizing side reactions .
- Purification : Use preparative HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) to isolate the compound. Monitor purity via LC-MS (>98% purity threshold) .
- Yield Optimization : Vary reaction temperatures (e.g., 25°C vs. 60°C) and catalysts (e.g., Pd/C for hydrogenation) to assess impact on yield (typical range: 50–75%) .
Q. Which analytical techniques are most reliable for characterizing this compound?
Methodology :
- Structural Confirmation :
- Purity Assessment :
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
Methodology :
- Reproducibility Testing : Replicate assays (e.g., enzyme inhibition or cytotoxicity) under standardized conditions (pH 7.4, 37°C) using the same cell lines (e.g., HEK293 or HepG2) .
- Meta-Analysis : Aggregate data from multiple studies and perform statistical tests (e.g., ANOVA) to identify outliers. Adjust for variables like solvent (DMSO vs. water) or concentration ranges .
- Mechanistic Studies : Use isotopic labeling (-tagged compound) to track metabolic pathways and identify active metabolites that may explain divergent results .
Q. What strategies are effective for improving the stability of this compound in aqueous solutions?
Methodology :
Q. How can computational modeling guide the design of this compound derivatives for enzyme-targeted studies?
Methodology :
- Docking Simulations : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., branched-chain amino acid transaminase). Prioritize derivatives with ΔG < -8 kcal/mol .
- QSAR Analysis : Build regression models correlating substituent electronic parameters (Hammett σ) with inhibitory activity. Validate with in vitro IC data .
- Molecular Dynamics : Simulate ligand-enzyme interactions (50 ns trajectories) to assess conformational stability of bound complexes .
Q. What experimental designs are optimal for studying the metabolic fate of this compound in vivo?
Methodology :
- Isotopic Tracing : Administer -labeled compound to rodent models and analyze tissue extracts via LC-MS/MS to map metabolite distribution .
- Pharmacokinetic Profiling : Collect serial blood samples (0–24 hrs post-dose) to calculate AUC, C, and t. Compare oral vs. intravenous routes .
- Enzyme Knockout Models : Use CRISPR-modified cell lines lacking specific transporters (e.g., LAT1) to study uptake mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
